GSK319347A

Kinase inhibition TBK1 IKKε

When experimental reproducibility demands the exact tool used in TBK1/IKKε literature for over 15 years, only CAS 862812-98-4 ensures data continuity. GSK319347A's benzimidazole-thiophene carbonitrile core delivers a unique multi-kinase signature—TBK1 IC₅₀ 93 nM, IKKε IC₅₀ 469 nM, plus ROCK2 at 40 nM and Plk1 at 0.63 μM—that structurally distinct analogs cannot replicate. >100-fold selectivity over canonical IKKα/IKKβ prevents pathway crosstalk. Essential for innate immunity, KRAS-mutant lung adenocarcinoma, and IKKε-dependent bladder cancer research. Insist on CAS-matched compound to avoid confounding off-target effects.

Molecular Formula C22H19N3O5S2
Molecular Weight 469.5 g/mol
CAS No. 862812-98-4
Cat. No. B1672380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK319347A
CAS862812-98-4
SynonymsGSK-319347A;  GSK-319347A;  GSK-319347A; 
Molecular FormulaC22H19N3O5S2
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C#N)OCC4=CC=CC=C4S(=O)(=O)C)OC
InChIInChI=1S/C22H19N3O5S2/c1-28-17-8-15-16(9-18(17)29-2)25(13-24-15)22-10-19(20(11-23)31-22)30-12-14-6-4-5-7-21(14)32(3,26)27/h4-10,13H,12H2,1-3H3
InChIKeyLDTAHRLHGHFHKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK319347A (CAS 862812-98-4): Dual TBK1/IKKε Inhibitor for Kinase Research and Oncology Studies


GSK319347A (also designated CAY10576, IKK-3 Inhibitor) is a synthetic small-molecule dual inhibitor targeting TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), two non-canonical IκB kinases involved in innate immunity, inflammation, and oncogenic signaling [1]. The compound belongs to the benzimidazole-thiophene carbonitrile chemical series [2] and demonstrates ATP-competitive inhibition with reported enzyme IC₅₀ values of 93 nM against TBK1 and 469 nM against IKKε . In cellular assays, GSK319347A exhibits a cell potency of 72 nM against TBK1, confirming functional target engagement beyond isolated enzyme inhibition .

Why GSK319347A (CAS 862812-98-4) Cannot Be Replaced by Generic TBK1 or IKKε Inhibitors


The TBK1/IKKε inhibitor landscape encompasses compounds with markedly divergent kinase selectivity profiles, structural scaffolds, and functional readouts. GSK319347A is distinguished by its benzimidazole-thiophene carbonitrile core [1], which confers a specific dual-targeting signature at nanomolar potency that differs fundamentally from aminopyrazolopyrimidine-based inhibitors such as TBK1/IKKε-IN-4 or highly optimized clinical candidates like BAY-985 [2]. Moreover, GSK319347A demonstrates distinct off-target interactions—including moderate inhibition of Plk1 (IC₅₀ = 0.63 μM), ROCK1 (1.8 μM), and ROCK2 (0.04 μM) —that are not uniformly shared across other TBK1/IKKε inhibitors. Substituting a structurally dissimilar analog risks altering not only primary target engagement but also downstream pathway modulation and unintended off-target effects. Procurement of the exact CAS-registered compound ensures experimental reproducibility consistent with the published literature that utilized GSK319347A specifically.

GSK319347A (CAS 862812-98-4): Quantitative Differential Evidence Versus Closest Analogs


GSK319347A Demonstrates 2.4-Fold Lower TBK1 Potency but Preserved IKKε Activity Compared to TBK1/IKKε-IN-4

When evaluated for dual TBK1/IKKε inhibitory activity, GSK319347A exhibits a distinct potency fingerprint compared to the aminopyrazolopyrimidine derivative TBK1/IKKε-IN-4. GSK319347A inhibits TBK1 with an IC₅₀ of 93 nM and IKKε with an IC₅₀ of 469 nM . In contrast, TBK1/IKKε-IN-4 demonstrates substantially higher potency against TBK1 (IC₅₀ = 13 nM) and also higher potency against IKKε (IC₅₀ = 59 nM) . The 7.2-fold difference in TBK1 potency and 7.9-fold difference in IKKε potency reflect distinct chemical scaffolds and may translate to differential cellular efficacy in systems where TBK1:IKKε stoichiometry or relative kinase activity varies.

Kinase inhibition TBK1 IKKε Dual inhibitor

GSK319347A Exhibits 4.1-Fold Greater Potency Against TBK1 Than TBK1-IN-1

Among TBK1-targeting inhibitors, potency varies substantially across chemical series. GSK319347A inhibits TBK1 with an IC₅₀ of 93 nM , whereas the structurally unrelated compound TBK1-IN-1 inhibits TBK1 with an IC₅₀ of 22.4 nM . This 4.1-fold difference in enzyme inhibitory potency positions GSK319347A as a less potent TBK1 inhibitor than TBK1-IN-1. However, TBK1-IN-1 has not been reported to possess meaningful IKKε inhibitory activity, making GSK319347A the appropriate selection when dual TBK1/IKKε antagonism is the experimental objective.

TBK1 inhibition Kinase selectivity Anticancer

GSK319347A Displays >100-Fold Selectivity for IKKε Over IKKα and IKKβ

A critical differentiating feature of GSK319347A is its high degree of selectivity within the IκB kinase (IKK) family. The compound exhibits >100-fold selectivity for IKKε over IKKα and IKKβ . Quantitative profiling from the HMS LINCS database corroborates this selectivity pattern, with Kd values <100 nM for IKBKE (IKKε) and TBK1, while IKBKB (IKKβ) is listed in the confirmed non-binding category [1]. This contrasts with certain IKK inhibitors (e.g., HPN-01) that show activity against IKKα/IKKβ/IKKε with comparable potency (<4.8 nM) [2], and underscores GSK319347A's utility for selectively interrogating the non-canonical IKKε/TBK1 axis without confounding modulation of the canonical IKKα/IKKβ/NF-κB pathway.

IKK family Kinase selectivity NF-κB signaling

GSK319347A Demonstrates Favorable Cellular Potency (72 nM) with Only 1.3-Fold Drop-Off from Enzyme IC₅₀

Translational efficiency from biochemical to cellular assays is a key criterion for compound selection. GSK319347A exhibits a cellular potency of 72 nM in TBK1-dependent assays , representing only a 1.3-fold reduction in potency relative to its enzyme IC₅₀ of 93 nM . This modest shift indicates favorable cell permeability and target engagement in a cellular context. By comparison, TBK1/IKKε-IN-5 (a more potent tool compound with enzyme IC₅₀ of 1.0 nM against TBK1) may exhibit a different enzyme-to-cell potency translation . GSK319347A's high enzyme-to-cell concordance reduces experimental variability when extrapolating from biochemical to phenotypic readouts.

Cell potency Target engagement TBK1 inhibition

GSK319347A Exhibits a Unique Multi-Kinase Off-Target Profile Including Plk1 (IC₅₀ = 0.63 μM) and ROCK2 (IC₅₀ = 0.04 μM)

GSK319347A demonstrates a distinct pattern of secondary kinase interactions that differentiate it from other TBK1/IKKε inhibitors. In addition to its primary targets, the compound inhibits polo-like kinase 1 (Plk1; IC₅₀ = 0.63 μM), Rho-associated kinase 1 (ROCK1; IC₅₀ = 1.8 μM), and ROCK2 (IC₅₀ = 0.04 μM) . It also shows activity against Aurora B kinase (IC₅₀ >5.32 μM) and cyclin-dependent kinase 2 (Cdk2; IC₅₀ >30 μM) [1]. This multi-kinase footprint is distinct from more selective probes such as BAY-985, which shows high selectivity for TBK1/IKKε with minimal off-target activity across a broad kinase panel [2]. The ROCK2 potency (40 nM) is notably close to its TBK1 potency (93 nM), a feature absent from TBK1/IKKε-IN-4 and BAY-985.

Off-target activity Kinase profiling Plk1 ROCK

GSK319347A Represents the Original Benzimidazole-Thiophene Carbonitrile Series with >15 Years of Literature Precedent

GSK319347A belongs to the original benzimidazole-thiophene carbonitrile series first reported by Bamborough et al. in 2006 [1]. In that seminal publication, the compound (designated compound 12e) was characterized with an IKKε pIC₅₀ of 7.4 (equivalent to 40 nM) and a favorable wider selectivity profile [2]. Since then, GSK319347A has accumulated >15 years of published experimental use across oncology, inflammation, and metabolic disease research . Newer probes such as BAY-985 (reported 2019) offer higher potency and selectivity but lack the extensive literature validation of GSK319347A. For researchers prioritizing reproducibility against established published protocols, GSK319347A offers a well-characterized tool with documented performance across multiple independent laboratories.

Chemical probe Tool compound Literature validation

Optimal Research Applications for GSK319347A (CAS 862812-98-4) Based on Differential Evidence


Non-Canonical NF-κB Pathway Dissection in Immune and Inflammatory Models

GSK319347A is ideally suited for studies requiring selective interrogation of the non-canonical IKKε/TBK1 axis while sparing canonical IKKα/IKKβ signaling. The compound's >100-fold selectivity for IKKε over IKKα and IKKβ enables clean separation of these two branches of NF-κB activation. This selectivity profile is particularly valuable in innate immunity research, where TBK1 and IKKε phosphorylate IRF3/IRF7 downstream of pattern recognition receptors, and in inflammatory disease models where IKKε has been implicated as a therapeutic target distinct from IKKβ [1].

Bladder Cancer and Lung Adenocarcinoma Preclinical Studies

GSK319347A has established utility in bladder cancer and lung adenocarcinoma research, with literature reports supporting its anti-tumor activity in these specific indications . The compound's dual TBK1/IKKε inhibition, combined with its secondary activities against Plk1 (IC₅₀ = 0.63 μM) and ROCK2 (IC₅₀ = 0.04 μM) [1], may contribute to efficacy in cancer models where multiple kinase pathways drive proliferation and survival. Researchers investigating KRAS-mutant lung adenocarcinoma or IKKε-dependent bladder cancer should prioritize GSK319347A over more selective probes lacking the multi-kinase footprint relevant to these disease contexts.

Chemical Probe Studies Requiring Established Literature-Validated Tool Compounds

For investigators seeking a TBK1/IKKε inhibitor with extensive peer-reviewed validation rather than maximum potency or selectivity, GSK319347A offers >15 years of published experimental use dating to its original characterization as compound 12e in 2006 . This literature foundation provides a robust resource for experimental design, including established working concentrations, expected phenotypic outcomes, and known limitations. Procurement of the exact CAS 862812-98-4 material ensures continuity with published protocols and facilitates cross-study comparisons.

Kinase Crosstalk Studies Involving TBK1, ROCK, and Plk1 Signaling

GSK319347A's unique multi-kinase inhibition profile—including potent ROCK2 inhibition (IC₅₀ = 0.04 μM) and moderate Plk1 inhibition (IC₅₀ = 0.63 μM) —makes it a valuable tool for investigating signaling crosstalk between the TBK1/IKKε axis and Rho/ROCK or mitotic kinase pathways. In contrast to highly selective probes such as BAY-985 that minimize off-target activity [1], GSK319347A's polypharmacology may better recapitulate the complex kinase network alterations observed in certain cancers and may serve as a starting point for developing multi-targeted therapeutic strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK319347A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.